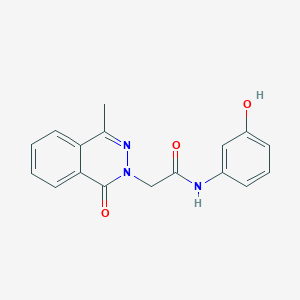

![molecular formula C18H19FN6O B5520276 2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5520276.png)

2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar pyrazole-acetamide derivatives and their coordination complexes has been explored, emphasizing the role of hydrogen bonding in the self-assembly processes and highlighting their significant antioxidant activity (Chkirate et al., 2019). While direct synthesis information for the specified compound is not provided, the methodologies applied to related structures involve steps like infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and electrospray ionization-mass spectrometry, which are crucial for characterizing pyrazole-acetamide derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole-acetamide derivatives involves intricate coordination environments, as demonstrated in Co(II) and Cu(II) coordination complexes. These structures exhibit N2O4 coordination environments and distorted square planar geometries, underlining the complex interplay between amide, pyrazole, and metal ions (Chkirate et al., 2019). Such analyses are essential for understanding the chemical reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Chemical reactions involving pyrazole-acetamide derivatives include the formation of coordination complexes with metal ions, showcasing the compounds' ability to engage in various chemical interactions. These reactions not only contribute to the understanding of the compounds' chemical properties but also highlight their potential antioxidant activities, which are evaluated through methods like DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).

Physical Properties Analysis

While specific details on the physical properties of "2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide" are not directly available, related research on pyrazole-acetamide derivatives and their complexes offers insights into their solubility, crystalline forms, and stability. These properties are crucial for determining the compounds' suitability for further chemical modifications and potential applications.

Chemical Properties Analysis

The chemical properties of pyrazole-acetamide derivatives, such as reactivity with metal ions, hydrogen bonding capabilities, and antioxidant activities, indicate a versatile chemical behavior. These properties are integral to exploring the compounds' applications in creating supramolecular architectures and evaluating their biological activities (Chkirate et al., 2019).

Applications De Recherche Scientifique

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the development of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, highlighting the potential of such compounds in the development of therapeutic agents targeting oxidative stress-related pathologies (Chkirate et al., 2019).

Radioligand Development for PET Imaging

A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, have been reported as selective ligands of the translocator protein (18 kDa), with potential applications in positron emission tomography (PET) imaging. These compounds are designed with a fluorine atom, enabling fluorine-18 labeling for in vivo imaging, which could be pivotal in diagnosing and monitoring neuroinflammatory processes (Dollé et al., 2008).

Novel Potential Antipsychotic Agents

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has unveiled compounds with an antipsychotic-like profile in behavioral animal tests, distinct from clinically available antipsychotic agents as they do not interact with dopamine receptors. Such findings open new avenues for the development of antipsychotic medications with potentially fewer side effects (Wise et al., 1987).

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O/c1-13-6-9-25(24-13)17-11-16(22-12-23-17)20-7-8-21-18(26)10-14-2-4-15(19)5-3-14/h2-6,9,11-12H,7-8,10H2,1H3,(H,21,26)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSLYLUCUAREQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

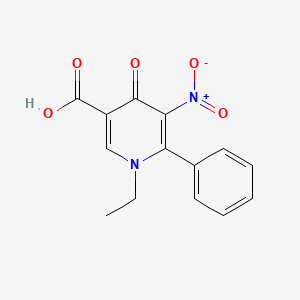

![6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5520209.png)

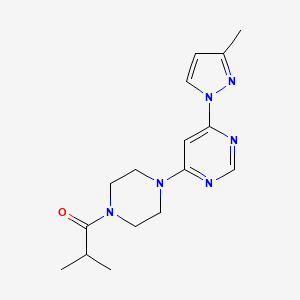

![N-(3,5-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520220.png)

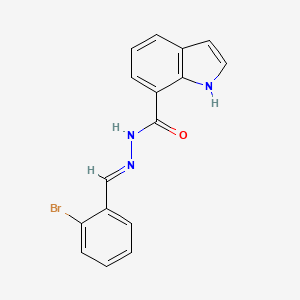

![3-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5520228.png)

![(4S*)-1-[(3'-methoxybiphenyl-3-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5520234.png)

![2-chloro-4-fluoro-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]benzamide](/img/structure/B5520239.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5520250.png)

![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5520280.png)

![{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5520289.png)

![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5520293.png)

![3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520304.png)